![molecular formula C11H10BrN B060662 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 164736-47-4](/img/structure/B60662.png)

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole

Übersicht

Beschreibung

Synthesis Analysis

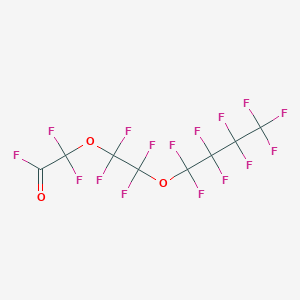

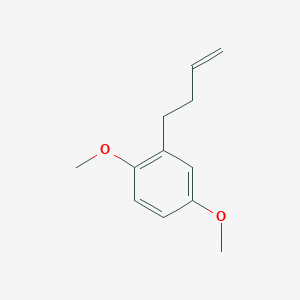

The synthesis of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole and its derivatives involves starting from anilines and 3-chlorocyclopentene. Various substituted derivatives such as 7-phenylethynyl-, 7-azido-, 7-nitro-, and 5,7-dinitro-substituted N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles have been successfully synthesized. This demonstrates the compound's versatility and the potential for further chemical modifications (Skladchikov, Fatykhov, & Gataullin, 2014).

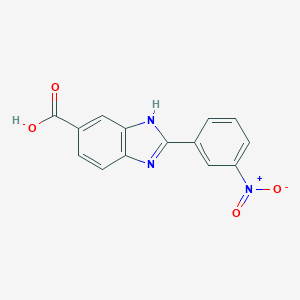

Molecular Structure Analysis

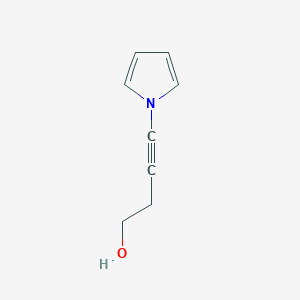

The molecular structure of 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives has been confirmed through various spectroscopic methods. Notably, NMR spectroscopy has been utilized to elucidate the structure, showing characteristic signals and sometimes displaying signal doubling typical of other 7-substituted derivatives. This detailed analysis aids in understanding the compound's configuration and potential reactivity (Skladchikov, Fatykhov, & Gataullin, 2014).

Chemical Reactions and Properties

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, enabling the synthesis of a wide range of derivatives. For instance, it can be converted into hydroxybutenyl derivatives and tetrahydrofuranylidene derivatives, showcasing its flexibility in chemical transformations and its utility in synthetic chemistry. These reactions expand the functional utility of the core structure in the synthesis of complex molecules (Harrison, Jackson, Moody, & Williams, 1995).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity : The compound has been used as a starting material or intermediate in synthesizing various derivatives. Skladchikov et al. (2014) synthesized derivatives of N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles starting from anilines and 3-chlorocyclopentene, focusing on the synthesis of 7-bromo and other substituted derivatives and studying their NMR spectra characteristics (Skladchikov, Fatykhov, & Gataullin, 2014).

Model Studies Toward Mycotoxins : Harrison et al. (1995) converted 7-bromocyclopenta[b]indole into various derivatives in model studies towards the elaboration of paspalitrem and lolitrem type side chains, which are tremorgenic mycotoxins (Harrison, Jackson, Moody, & Williams, 1995).

Chemical Transformations : Gataullin et al. (2006) discussed the reaction of the N-mesylates of 1,3a,4,8b-tetrahydrocyclopenta[b]indoles with dimethyldioxirane and bromine, focusing on the formation of trans-epoxide and bromination products, demonstrating the compound's reactivity and potential applications in further synthetic chemistry (Gataullin et al., 2006).

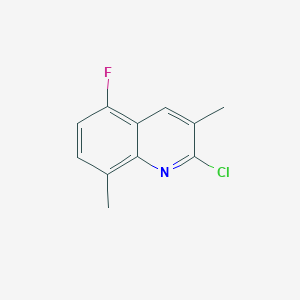

Synthetic Routes to Medicinally Interesting Compounds : Welmaker and Sabalski (2004) described a synthesis for a structurally related compound, demonstrating a new synthetic route to medicinally interesting compounds and highlighting the potential of cyclopenta[b]indole derivatives in drug discovery (Welmaker & Sabalski, 2004).

Wirkmechanismus

Target of Action

This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

It’s known that indole derivatives can interact with various targets, leading to a range of biological effects . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biochemical pathways, but the exact pathways influenced by this specific compound need further investigation .

Eigenschaften

IUPAC Name |

7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDWSCYYHKJAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351461 | |

| Record name | 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727675 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |

CAS RN |

164736-47-4 | |

| Record name | 7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrofuro[2,3-c]pyridine 6-oxide](/img/structure/B60582.png)

![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)

![1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60601.png)